molecular formula C19H20FNO3S B11397558 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide

Cat. No.: B11397558
M. Wt: 361.4 g/mol
InChI Key: NUBSSAXPOVIUDX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide (CAS: 880785-78-4; molecular formula: C₁₉H₂₀FNO₃S) is a benzamide derivative characterized by a tetrahydrothiophene 1,1-dioxide (sulfolane) moiety, a 3-fluorobenzyl group, and a 3-methyl-substituted benzamide core. The sulfolane group confers polar and hydrogen-bonding properties, while the fluorobenzyl and methylbenzamide substituents modulate lipophilicity and steric interactions. This compound belongs to a class of molecules explored for pharmacological applications, including enzyme inhibition or receptor modulation, given structural parallels with bioactive amides (e.g., pesticide agents like flutolanil ).

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-methylbenzamide

InChI

InChI=1S/C19H20FNO3S/c1-14-4-2-6-16(10-14)19(22)21(18-8-9-25(23,24)13-18)12-15-5-3-7-17(20)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3

InChI Key

NUBSSAXPOVIUDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 341.4 g/mol

The structure features a tetrahydrothiophene ring, which contributes to its unique biological properties. The presence of a fluorobenzyl group enhances its binding affinity to various biological targets.

This compound primarily acts as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a critical role in regulating cellular excitability and neurotransmitter release, influencing various physiological processes such as:

  • Cardiac function
  • Pain perception
  • Anxiety and depression
  • Addiction pathways

Pharmacokinetics

The compound demonstrates favorable pharmacokinetic properties, including:

  • High metabolic stability compared to traditional urea-based compounds.
  • Nanomolar potency in activating GIRK channels, indicating strong biological activity at low concentrations.

Biological Effects

Studies have shown that the activation of GIRK channels by this compound can lead to significant changes in cellular excitability and neurotransmitter dynamics. This has implications for its potential use in treating conditions such as:

  • Cardiovascular diseases
  • Neurological disorders
  • Mood disorders

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents, the compound was shown to reduce neuronal cell death in models of oxidative stress by modulating GIRK channel activity, leading to decreased excitotoxicity and inflammation.
  • Anti-inflammatory Activity : Another study highlighted its ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in inflammatory diseases.

Comparative Biological Activity

Table 1 summarizes the biological activity of this compound compared to other compounds with similar mechanisms.

Compound NameMechanism of ActionPotency (IC50)Therapeutic Applications
This compoundGIRK channel activatorNanomolarNeuroprotection, anti-inflammation
Compound AGIRK channel activatorLow micromolarAnxiety disorders
Compound BGIRK channel inhibitorHigh micromolarPain management

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the N-(1,1-dioxidotetrahydrothiophen-3-yl) core but differ in substituents on the benzamide and the second N-alkyl/aryl group. Key comparisons include:

Substituent Variations on the Benzamide Ring

  • 3-Methyl vs.
  • Nitro Group Introduction :
    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8) introduces a strong electron-withdrawing nitro group, which may enhance reactivity in electrophilic substitution or redox-active environments .

Modifications to the N-Alkyl/Aryl Group

  • 3-Fluorobenzyl vs. Benzyl: Substituting the 3-fluorobenzyl group with a non-fluorinated benzyl (e.g., N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, CAS: 620555-25-1) reduces electronegativity and may decrease binding affinity to fluorophilic protein pockets .

Table 1: Structural and Physicochemical Comparison of Key Analogs

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Potential Impact on Properties Reference
Target Compound (880785-78-4) C₁₉H₂₀FNO₃S 361.43 3-fluorobenzyl, 3-methylbenzamide Balanced lipophilicity, moderate steric bulk
N-(3,4,5-trimethoxybenzyl)-3-methoxy analog (N/A) C₂₃H₂₈NO₇S 465.54 3-methoxy, 3,4,5-trimethoxybenzyl High polarity, enhanced H-bonding
N-ethyl-3-nitro analog (898405-32-8) C₁₃H₁₆N₂O₅S 312.34 3-nitrobenzamide, ethyl group Increased reactivity, electron withdrawal
2-fluorobenzyl analog (620555-25-1) C₁₈H₁₈FNO₃S 347.40 2-fluorobenzyl, non-methyl benzamide Altered fluorophilic interactions
Benzofuran-carboxamide analog (880785-88-6) C₂₃H₂₄FNO₄S 429.50 Benzofuran, ethyl, 2-fluorobenzyl Enhanced aromatic stacking, higher MW

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